N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-5-12(10(2)25-9)13(20)7-18-16(21)17(22)19-11-3-4-14-15(6-11)24-8-23-14/h3-6,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNRVKOVURLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, antibacterial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to an oxalamide functional group. Its molecular formula is , with a molecular weight of approximately 382.4 g/mol . The unique structural components contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1234987-51-9 |
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer activity . Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
The proposed mechanisms include:
- Microtubule Interaction : Similar compounds have been noted to disrupt microtubule dynamics, leading to cell cycle arrest.
- Signaling Pathway Modulation : The compound may modulate pathways associated with cell survival and proliferation, such as the EGFR signaling pathway.
Case Studies
- In Vitro Studies : In studies involving HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines, the compound displayed IC50 values ranging from 1.54 µM to 4.52 µM , indicating potent activity compared to standard treatments like doxorubicin, which had higher IC50 values of 4.56 µM to 8.29 µM .
- Apoptosis Assessment : Annexin V-FITC assays confirmed that treated cells exhibited increased apoptosis rates, further supporting the compound's potential as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Comparative Efficacy
In comparative studies:
- The compound showed significant inhibition zones in agar diffusion tests against Staphylococcus aureus and E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
Pharmacological Applications
Beyond anticancer and antibacterial activities, this compound may have applications in:
- Analgesic Effects : Similar compounds have demonstrated pain-relieving properties through COX inhibition.
- Anti-inflammatory Activity : Compounds with similar structures have shown efficacy in reducing inflammation markers such as IL-1β.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling benzo[d][1,3]dioxol-5-amine derivatives with oxalic acid precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to minimize side reactions .
- Functional group protection : Protect hydroxyl groups (e.g., 2-hydroxyethyl moiety) using tert-butyldimethylsilyl (TBS) ethers to prevent unwanted reactivity during synthesis .
- Final deprotection : Remove protecting groups under mild acidic conditions (e.g., TBAF in THF) .
- Critical conditions : Temperature control (0–25°C), solvent purity, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield .
Q. How is the structural integrity of this oxalamide confirmed post-synthesis?
- Methodological Answer : Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (benzo[d][1,3]dioxole at δ 6.7–6.9 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₂₀H₂₁N₂O₆, expected [M+H]⁺: 385.1398) .
- X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between benzodioxole and furan moieties), though crystal growth may require vapor diffusion in ethanol/water .
Q. What spectroscopic techniques are used to analyze its stability under varying pH and temperature?
- Methodological Answer :
- HPLC-UV : Monitors degradation products in buffer solutions (pH 2–9) at 25–60°C .
- FTIR : Tracks shifts in carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) peaks to assess hydrolysis or oxidation .
- Accelerated stability studies : Use Arrhenius modeling to predict shelf life under controlled humidity (ICH Q1A guidelines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Comparative SAR studies : Systematically modify substituents (e.g., replace dimethylfuran with thiophene) and test activity in cell lines (e.g., HEK-293 vs. MCF-7) to isolate pharmacophores .
- Dose-response profiling : Use IC₅₀ curves to differentiate specific target inhibition (e.g., COX-2) from nonspecific cytotoxicity .
- Proteomics : Identify binding partners via pull-down assays with biotinylated analogs .
Q. What computational strategies are effective for predicting its interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or TNF-α (PDB: 2AZ5), focusing on hydrogen bonds with Ser530 or hydrophobic contacts with Phe367 .
- MD simulations : Analyze stability of ligand-receptor complexes in GROMACS (50 ns trajectories) to validate docking poses .
- ADMET prediction : SwissADME estimates bioavailability (TPSA > 80 Ų suggests poor permeability) and toxicity (AMES test for mutagenicity) .
Q. How can synthetic challenges (e.g., low yield in final coupling step) be systematically addressed?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), base (DIPEA vs. NaHCO₃), and temperature (0–40°C) to identify optimal conditions .
- In-line monitoring : Use ReactIR to track carbonyl intermediate formation in real time .
- Alternative coupling reagents : Replace EDCI with HATU for sterically hindered amines, improving yields by 15–20% .
Q. What methodologies validate its mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cells (e.g., NF-κB knockout) .
- Metabolomics : LC-MS profiles changes in prostaglandin E2 (PGE2) levels to confirm COX-2 inhibition .
- In vivo models : Use zebrafish xenografts to assess tumor growth inhibition while monitoring liver enzyme (ALT/AST) levels for toxicity .
Data Contradiction Analysis
Q. Discrepancies in reported solubility (DMSO vs. aqueous buffers): How to reconcile?
- Methodological Answer :
- Solubility assays : Use nephelometry to quantify precipitation thresholds in PBS (pH 7.4) vs. 10% DMSO .
- Co-solvent systems : Test cyclodextrin complexes or PEG-400 formulations to enhance aqueous solubility .
- Purity checks : HPLC-MS ensures residual DMF from synthesis does not artificially inflate solubility .
Tables for Key Data
| Property | Method | Reported Values | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 158–162°C | |
| LogP (Octanol/Water) | Shake-flask method | 2.8 ± 0.3 | |
| Plasma Protein Binding | Equilibrium dialysis | 89% (human), 84% (rat) | |
| CYP3A4 Inhibition | Fluorometric assay | IC₅₀ = 12.5 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
